Octahydroindolizin-2-amine
Description
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-5-8-3-1-2-4-10(8)6-7/h7-8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWGGLVQANNAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(CC2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80220-54-8 | |
| Record name | octahydroindolizin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination of Octahydroindolizin-2-one Precursors
One common route starts from the corresponding ketone, Octahydroindolizin-2-one, which can be converted into the amine via reductive amination:
- Step 1: Formation of imine intermediate by reaction of Octahydroindolizin-2-one with ammonia or a primary amine.
- Step 2: Reduction of imine using hydride reducing agents such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation over nickel or palladium catalysts.
This method is efficient for producing primary amines and allows for regioselective amination at the 2-position.
Curtius Rearrangement from Carboxylic Acid Precursors
Another strategy involves:
- Starting from a carboxylic acid derivative of the Octahydroindolizine ring.
- Conversion of the acid to an acid chloride using thionyl chloride (SOCl2).
- Formation of the acyl azide by reaction with sodium azide (NaN3).
- Thermal rearrangement of the acyl azide to an isocyanate intermediate.
- Hydrolysis of the isocyanate to yield the primary amine this compound.
This approach is useful when the carboxylic acid precursor is readily available or easily synthesized, enabling clean conversion to the amine with loss of CO2 and N2 gases.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | Octahydroindolizin-2-one, NH3 or amine, NaBH4, Pd/Ni catalyst | High selectivity, mild conditions | Requires ketone precursor |
| Curtius Rearrangement | Acid chloride, NaN3, heat, water | Direct conversion from acid precursors | Handling of azides, thermal conditions |
| Catalytic Reduction of Hydrazines | Hydrazine derivatives, TiCl3, aqueous solution | Mild reductive conditions, scalable | Requires hydrazine intermediate |
Detailed Research Findings and Experimental Data
- Reductive amination yields for this compound typically range from 70-90% under optimized conditions using sodium cyanoborohydride in methanol at room temperature.
- Curtius rearrangement generally provides yields around 60-80%, with purity enhanced by subsequent purification steps such as silica gel chromatography.
- The hydrazine reduction method reported in patent literature achieves high selectivity for primary amines with minimized side reactions, but specific yields for this compound require experimental validation.
Summary Table of Preparation Routes for this compound
| Route No. | Starting Material | Key Reaction Steps | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | Octahydroindolizin-2-one | Reductive amination with NH3 + NaBH4 | 70-90 | Mild, regioselective amination |
| 2 | Octahydroindolizin-2-carboxylic acid | Acid chloride → acyl azide → Curtius rearrangement | 60-80 | Requires azide handling, thermal step |
| 3 | Octahydroindolizin hydrazine derivative | Catalytic reduction with TiCl3 | Not specified | Patent-based method, scalable |
Chemical Reactions Analysis
Octahydroindolizin-2-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Acylation: Reaction with acid chlorides to form amides. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and acid chlorides for acylation
Scientific Research Applications
Chemistry
Octahydroindolizin-2-amine serves as a key building block in the synthesis of more complex organic compounds. Its ability to participate in diverse chemical reactions allows chemists to create various derivatives that can be tailored for specific applications.
| Reaction Type | Description |
|---|---|
| Oxidation | Forms oxo derivatives useful in pharmaceuticals. |
| Reduction | Produces saturated amines for medicinal chemistry. |
| Substitution | Facilitates the creation of diverse molecular architectures. |
| Acylation | Generates amides that are crucial in drug design. |
Biological Applications
In biology, this compound is utilized to study enzyme interactions and as a ligand in binding studies. Its structural characteristics enable it to mimic natural substrates, making it valuable in pharmacological research.
- Enzyme Studies : It helps elucidate the mechanisms of enzyme action by serving as a substrate or inhibitor.
- Ligand Binding : Its ability to bind to biological targets aids in drug discovery processes.
Case studies have shown that this compound derivatives can enhance the activity of certain enzymes, leading to improved therapeutic outcomes. For instance, modifications of this compound have been explored for their potential as angiotensin-converting enzyme (ACE) inhibitors, which are critical in managing hypertension .
Industrial Applications
In the industrial sector, this compound is employed in producing specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other materials with specific properties.
Case Studies
- ACE Inhibitors Development :
- Peptide Engineering :
- Catalysis :
Mechanism of Action
The mechanism of action of Octahydroindolizin-2-amine involves its interaction with various molecular targets. It can act as a nucleophile due to the presence of the amine group, participating in nucleophilic substitution reactions. The indolizine ring system can also engage in π-π interactions with aromatic systems, making it useful in binding studies .
Comparison with Similar Compounds
Octahydroindolizin-2-amine can be compared with other similar compounds such as:
Octahydroindolizin-2-ol: This compound has a hydroxyl group instead of an amine group, which alters its reactivity and applications.
Indolizine: The parent compound, which is less saturated and has different chemical properties.
Octahydroindolizine: Lacks the amine group, making it less reactive in nucleophilic substitution reactions. The uniqueness of this compound lies in its fully saturated indolizine ring system combined with an amine group, providing a balance of stability and reactivity
Biological Activity
Octahydroindolizin-2-amine is a bicyclic amine compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential applications.
Chemical Structure and Properties
This compound features a saturated ring system, which contributes to its unique chemical properties and potential biological activities. Its molecular formula indicates the presence of two nitrogen atoms within the structure, making it a member of the indolizine class of compounds. The structural variations within this class significantly influence their chemical behavior and biological activity.
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| This compound | C₉H₁₂N₂ | Bicyclic structure with nitrogen positioning | Potential for diverse interactions with targets |
| Indole | C₈H₉N | Aromatic ring system | More stable due to aromaticity |
| Tetrahydroquinoline | C₉H₁₁N | Saturated nitrogen-containing ring | Exhibits different biological profiles |
Pharmacological Properties
Research indicates that this compound exhibits significant biological activity , particularly in pharmacological contexts. Some notable properties include:
- Antitumor Activity : Compounds containing the indolizine moiety have demonstrated antitumor effects, making them valuable in cancer research and therapy development.
- Antibacterial Properties : The compound has shown potential antibacterial activity, suggesting its application in treating infections.
- Neurokinin Receptor Modulation : Studies have indicated that analogs of this compound can act as antagonists at neurokinin receptors, potentially influencing pain pathways and inflammation .
Synthesis Methods
Several synthetic routes have been reported for this compound, emphasizing its accessibility for research and therapeutic applications:
- Chemoenzymatic Synthesis : Utilizing lipases for the introduction of chirality under mild conditions has proven effective in producing enantiomerically pure derivatives .
- Asymmetric C(sp3)–H Amination : Catalytic methods have been developed to achieve stereoselective synthesis of octahydroindole derivatives, highlighting advances in synthetic organic chemistry .
- Pre-column Derivatization Techniques : High-performance liquid chromatography (HPLC) methods have been optimized for the separation and analysis of derivatives, ensuring purity and efficacy in biological studies .
Case Studies and Research Findings
- Antitumor Effects : A study demonstrated that octahydroindole derivatives exhibited cytostatic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction.
- Neurokinin Receptor Interaction : The replacement of specific amino acids with octahydroindole derivatives in peptide sequences resulted in enhanced receptor antagonism, indicating potential for drug design targeting neurokinin pathways .
- Bioavailability Enhancement : The incorporation of octahydroindole structures into peptide frameworks has been shown to improve resistance to enzymatic degradation, enhancing bioavailability and therapeutic efficacy .
Q & A
Q. How can the synthesis of octahydroindolizin-2-amine be optimized for high yield and purity?
- Methodological Answer : Employ multi-step synthetic routes with catalysts (e.g., palladium or copper) under inert atmospheres, and optimize reaction conditions (solvents like DMF or toluene, temperature control). Purification via HPLC or column chromatography ensures high purity. Monitor reaction progress using TLC and characterize intermediates via NMR spectroscopy to validate structural integrity at each step .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm proton and carbon environments, IR spectroscopy for functional group identification, and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography can resolve stereochemical ambiguities. Cross-reference spectral data with computational predictions (e.g., density functional theory) to address discrepancies .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity) and monitor degradation via HPLC or LC-MS. Quantify degradation products and establish a stability profile table comparing degradation rates across conditions (e.g., 25°C vs. 40°C). Use Arrhenius kinetics to predict shelf-life .
Advanced Research Questions
Q. How can contradictions in reported spectral data for this compound be resolved?
- Methodological Answer : Perform a systematic review (following Cochrane guidelines) to evaluate methodologies of conflicting studies . Assess solvent effects, calibration standards, and instrument sensitivity. Validate results via quantum chemical calculations (e.g., Gaussian software) to simulate NMR/IR spectra and compare with experimental data .
Q. What in silico strategies predict this compound’s biological targets and binding affinities?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases (e.g., PDB). Follow with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental affinity measurements .
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., alkyl chains, halogens) at key positions. Test in vitro bioactivity (e.g., enzyme inhibition, cell viability assays) and analyze data using multivariate statistics (e.g., PCA, partial least squares regression) to correlate structural features with activity. Prioritize derivatives with >70% efficacy for in vivo testing .
Q. What analytical approaches quantify this compound in complex biological matrices?
- Methodological Answer : Develop a LC-MS/MS method with isotope-labeled internal standards (e.g., deuterated analogs) to enhance specificity. Optimize sample preparation via solid-phase extraction (SPE) and validate parameters (linearity, LOD/LOQ) per FDA guidelines. Use matrix-matched calibration curves to account for ion suppression/enhancement .
Data Analysis and Interpretation
Q. How should researchers address variability in biological assay results for this compound?
- Methodological Answer : Apply statistical tools (e.g., ANOVA, Grubbs’ test) to identify outliers. Normalize data using positive/negative controls and repeat assays in triplicate. Report variability as %RSD and use Bayesian modeling to distinguish signal from noise .
Q. What protocols ensure reproducibility in multi-step syntheses of this compound derivatives?
- Methodological Answer : Document reaction parameters (e.g., solvent purity, catalyst lot numbers) in detail. Use automated systems (e.g., flow chemistry) for precise control of temperature and stirring rates. Share raw spectral data and synthetic protocols via open-access repositories to enable replication .
Tables for Key Data
Example stability study table (referenced in FAQ 3):
| Condition | Degradation Rate (%/day) | Major Degradation Product |
|---|---|---|
| 25°C, dark | 0.12 | None detected |
| 40°C, 75% RH | 1.45 | Oxidized analog |
| UV light exposure | 2.78 | Ring-opened derivative |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
